![molecular formula C9H6BrF3O3S B2540347 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid CAS No. 2219371-10-3](/img/structure/B2540347.png)
2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid
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Overview
Description
“2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 2219371-10-3 . It has a molecular weight of 331.11 . The IUPAC name for this compound is 2-bromo-6-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid” is 1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Catalysis
The synthesis and catalytic applications of 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid and its derivatives have been explored in various studies. One application involves the copper-promoted sulfenylation of sp2 C-H bonds, demonstrating the compound's potential in the functionalization of benzoic acid derivatives through copper catalysis. This method utilizes disulfide reagents and copper(II) acetate, highlighting a pathway for direct trifluoromethylsulfenylation of C-H bonds (L. Tran, I. Popov, O. Daugulis, 2012).
Environmental Remediation
Compounds related to 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid have been investigated for their role in environmental remediation. Specifically, studies on the heat-activated persulfate oxidation of persistent organic pollutants underline the significance of such chemical structures in degrading contaminants like perfluorooctanoic acid, suggesting potential applications in groundwater remediation (Saerom Park, Linda S. Lee, V. Medina, Aaron Zull, S. Waisner, 2016).
Organic Synthesis and Functionalization
The compound's framework is pivotal in organic synthesis, offering routes to novel molecular structures. For example, research on benzoic acid derivatives shows their utility in meta-C–H functionalization, providing new strategies for the synthesis of complex organic molecules. This research opens avenues for the development of synthetic methodologies that are more efficient and selective (Shangda Li, Lei Cai, Huafang Ji, Long Yang, Gang Li, 2016).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid have been explored for their biological activities. For instance, the discovery of heteroaryl sulfonamides as EP1 receptor selective antagonists showcases the therapeutic potential of such compounds. These findings contribute to the development of new drugs with optimized activity and specificity (Atsushi Naganawa et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURAAZNTDRAAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid |
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